Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate
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Overview
Description
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a 5-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), and may require the presence of a base like tetrabutylammonium fluoride (TBAF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique chemical structure can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxadiazole ring can participate in π-π interactions with aromatic systems. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate can be compared with other oxadiazole derivatives:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains both 1,2,4- and 1,2,5-oxadiazole rings and exhibits different chemical properties.
1,2,4-Oxadiazole-5-yl)anilines: These compounds are synthesized via amidoximes and isatoic anhydrides and have distinct biological activities.
Properties
Molecular Formula |
C7H10N2O4 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(11)5(10)6-8-4(2)13-9-6/h5,10H,3H2,1-2H3 |
InChI Key |
BKLGJVJNIBPJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NOC(=N1)C)O |
Origin of Product |
United States |
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